molecular formula C12H21NO2 B1413444 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol CAS No. 2024245-42-7

2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol

Cat. No. B1413444
CAS RN: 2024245-42-7
M. Wt: 211.3 g/mol
InChI Key: MDEUQAHCQGJUCP-UHFFFAOYSA-N
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Description

2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol, also known as CBP, is an organic compound that is widely used for various scientific research applications. CBP is a cyclic ether derived from the cyclobutanecarbonylpiperidine family and is a colorless liquid with a low melting point. It is soluble in many solvents, including water, alcohol, ether, and chloroform. CBP has a low toxicity and is stable under normal laboratory conditions.

Scientific Research Applications

Synthesis and Transformation of Cage Compounds

Research in the field of organic chemistry has extensively explored the synthesis and transformation of cyclobutanones and their derivatives, demonstrating their potential in generating a variety of complex structures. The strain and proximity effects inherent in cyclobutanones facilitate cine substitution with nucleophiles, leading to diverse transformations and the formation of cage compounds. This aspect of cyclobutanones underlines their significance in synthetic organic chemistry for constructing complex molecular architectures, highlighting the potential applications of 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol in generating novel compounds with intricate structures (Hassner & Naidorf-Meir, 1997).

Cyclodextrins and Supramolecular Chemistry

Cyclodextrins, characterized by their cage-like supramolecular structure, play a crucial role in the formation of inclusion complexes through host-guest interactions. This property enables cyclodextrins to modify the characteristics of the materials they complex with, leading to a wide range of industrial applications, from pharmaceuticals to food and cosmetics. The relevance of cyclobutane-containing compounds like 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol in the context of cyclodextrins and supramolecular chemistry is evident in their potential to act as building blocks for developing new materials with tailored properties (E. D. Valle, 2004).

Hydrocarbon Separation Processes

Porous metal-organic frameworks (MOFs) have been identified as promising materials for the separation of hydrocarbon mixtures due to their unique structural features and the specificity of interactions between the framework and substrates. The ability to fine-tune these interactions in MOFs opens up possibilities for the efficient separation of industrially relevant hydrocarbons. This suggests that derivatives of cyclobutane, such as 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol, could be explored for their integration into MOFs to enhance hydrocarbon separation processes, contributing to the development of more sustainable and efficient chemical separation technologies (Kovalenko, Potapov, & Fedin, 2022).

properties

IUPAC Name

cyclobutyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-9-6-10-4-7-13(8-5-10)12(15)11-2-1-3-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEUQAHCQGJUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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